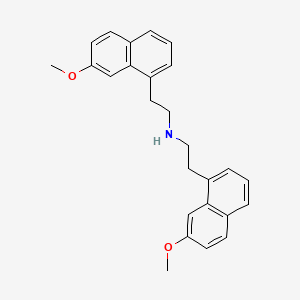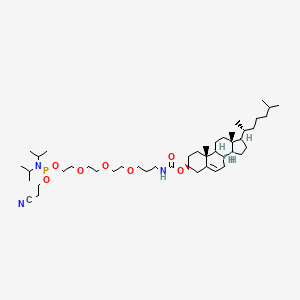
Benzylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylboronic acid pinacol ester is an organoboron compound with the molecular formula C₁₃H₁₉BO₂. It is a derivative of boronic acid, where the boron atom is bonded to a benzyl group and a pinacol ester group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of benzylboronic acid with pinacol in the presence of a dehydrating agent. Another method includes the direct synthesis from arylamines using diboron pinacol ester (B₂pin₂) under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by specific reagents and conditions.
Substitution Reactions: It can also undergo substitution reactions where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
Benzylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: This compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of benzylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The this compound transfers its benzyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzylboronic acid pinacol ester is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
121074-61-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.312 |
IUPAC Name |
2-benzyl-4,4,5,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C14H20O2/c1-13(2)14(3,4)16-12(15-13)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI Key |
GWCCPPDUHRLFCL-UHFFFAOYSA-N |
SMILES |
CC1(C(OC(O1)CC2=CC=CC=C2)(C)C)C |
Synonyms |
BENZYLBORONIC ACID PINACOL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)



![2-[[9-[(4aS,7R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-6-oxo-1H-purin-8-yl]sulfanyl]acetic acid](/img/structure/B569506.png)
